GPR88 agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of GPR88 agonist 2 involves several steps:
Initial Reaction: The synthesis begins with the reaction of tert-butyl diazoacetate with a cobalt catalyst in toluene at room temperature for 48 hours.
Formation of Intermediate: The intermediate is then reacted with oxalyl chloride in dichloromethane at 40°C for 2 hours, followed by the addition of triethylamine in dichloromethane at room temperature overnight.
Chemical Reactions Analysis
GPR88 agonist 2 undergoes various chemical reactions, including:
Reduction: Reduction reactions can also be performed on the compound, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific substituents on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GPR88 agonist 2 has several scientific research applications:
Mechanism of Action
GPR88 agonist 2 exerts its effects by binding to the GPR88 receptor and inhibiting isoproterenol-stimulated cyclic adenosine monophosphate accumulation in a concentration-dependent manner . This suggests that the observed cyclic adenosine monophosphate inhibition is mediated through GPR88 and that GPR88 is coupled to the Gαi protein . The compound does not induce calcium mobilization in GPR88 cells, indicating no Gαq-mediated response .
Comparison with Similar Compounds
GPR88 agonist 2 is unique compared to other similar compounds due to its specific structure and activity. Similar compounds include other GPR88 agonists that have been synthesized and characterized for their activity on the GPR88 receptor . These compounds include various analogues of 2-PCCA with different substituents on the aniline moiety . Some of these analogues have shown improved or comparable potency but have lower lipophilicity than this compound .
Properties
Molecular Formula |
C26H33N5O3 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-methyl-1-[(2R)-2-[4-[(2S)-2-methylbutoxy]phenyl]-2-[[(2S)-2-phenylpropanoyl]amino]ethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C26H33N5O3/c1-5-18(2)17-34-22-13-11-21(12-14-22)23(15-31-16-24(29-30-31)26(33)27-4)28-25(32)19(3)20-9-7-6-8-10-20/h6-14,16,18-19,23H,5,15,17H2,1-4H3,(H,27,33)(H,28,32)/t18-,19-,23-/m0/s1 |
InChI Key |
LVUMROGMIIBKQA-YDHSSHFGSA-N |
Isomeric SMILES |
CC[C@H](C)COC1=CC=C(C=C1)[C@H](CN2C=C(N=N2)C(=O)NC)NC(=O)[C@@H](C)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC)NC(=O)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.